molecular formula C13H18FN3O B5703259 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide

4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5703259
M. Wt: 251.30 g/mol
InChI Key: HQNSYTTYGKNPBR-UHFFFAOYSA-N
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Description

4-Ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are often used as pharmacophores in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base to form the intermediate 4-fluoro-N-ethylcarbamate. This intermediate is then reacted with piperazine to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to various pharmacological effects, including potential therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

  • 4-(2-fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
  • 4-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide

Comparison: 4-Ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and efficacies at various molecular targets, making it a valuable compound for further research.

Properties

IUPAC Name

4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNSYTTYGKNPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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